

Spectroscopic Profile of 1,1-Dibromoacetone: A Technical Guide

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Compound of Interest		
Compound Name:	1,1-Dibromoacetone	
Cat. No.:	B6598254	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,1-Dibromoacetone**, a key intermediate in organic synthesis and a subject of interest in environmental science as a disinfection byproduct.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Physicochemical Properties

1,1-Dibromoacetone is a dense, colorless to light yellow liquid.[2] Its key properties are summarized in the table below.

Property	Value
CAS Number	867-54-9
Molecular Formula	C ₃ H ₄ Br ₂ O
Molecular Weight	215.87 g/mol [1]
Boiling Point	186.1°C at 760 mmHg[1]
Density	2.118 g/cm ³ [1]

Spectroscopic Data



The following sections present the available and predicted spectroscopic data for **1,1- Dibromoacetone**, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1-Dibromoacetone**.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,1-Dibromoacetone** is characterized by two distinct singlets, confirming the presence of a methyl group adjacent to a carbonyl group and a methine proton attached to two bromine atoms.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.54	Singlet	3H	-CH₃
5.78	Singlet	1H	-CHBr ₂

¹³C NMR Spectroscopy

While experimental ¹³C NMR data for **1,1-Dibromoacetone** is not readily available in the searched literature, the chemical shifts can be predicted based on the analysis of related compounds such as acetone and **1,1-**dibromoethane.



Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~30-35	-СН₃	Similar to the methyl carbon in acetone, slightly deshielded by the adjacent carbonyl group.
~40-45	-CHBr₂	The carbon atom is significantly deshielded by the two electronegative bromine atoms.
~190-195	C=O	Characteristic chemical shift for a ketone carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Dibromoacetone** is predicted to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~1715	Strong	C=O stretch	Ketone
~2920-3000	Medium	C-H stretch	Methyl (-CH₃)
~1360	Medium	C-H bend	Methyl (-CH₃)
~580-780	Strong	C-Br stretch	Dibromoalkane

Mass Spectrometry (MS)

Mass spectrometry of **1,1-Dibromoacetone** reveals its molecular weight and provides insights into its fragmentation pattern. A notable feature is the isotopic pattern caused by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which results in a characteristic M:M+2:M+4 ratio of approximately 1:2:1 for fragments containing both bromine atoms.



m/z	Predicted Fragment Ion	Notes
214, 216, 218	[C3H4Bf2O]+	Molecular ion peak (M+) exhibiting the characteristic isotopic pattern for two bromine atoms.
135, 137	[C ₂ H ₄ BrO] ⁺	Loss of a bromine radical.
43	[C ₂ H ₃ O] ⁺	Acetyl cation, a common fragment for methyl ketones.
79, 81	[Br]+	Bromine cation.

Experimental Protocols

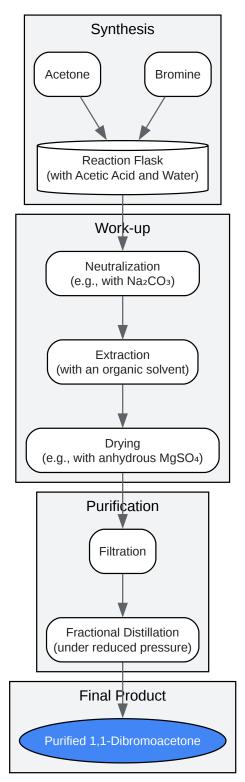
Detailed methodologies for the synthesis and spectroscopic analysis of **1,1-Dibromoacetone** are provided below.

Synthesis and Purification of 1,1-Dibromoacetone

The synthesis of **1,1-Dibromoacetone** is typically achieved through the bromination of acetone. This process often yields a mixture of mono- and di-brominated isomers, necessitating careful purification.



Synthesis and Purification of 1,1-Dibromoacetone



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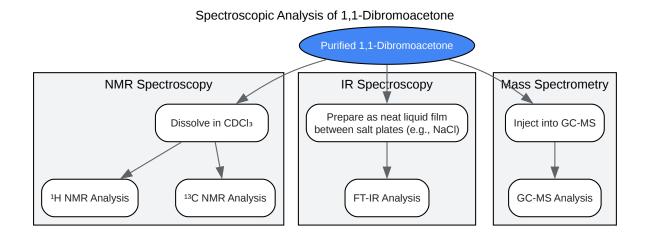
Synthesis and Purification Workflow



- Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is
 equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Acetone,
 water, and glacial acetic acid are added to the flask.
- Bromination: The mixture is stirred and heated. Bromine is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.
- Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed and dried over an anhydrous salt like magnesium sulfate.
- Purification: The solvent is removed by rotary evaporation. The crude product, which is a
 mixture of bromoacetones, is then purified by fractional distillation under reduced pressure to
 isolate 1,1-Dibromoacetone.[3]

Spectroscopic Analysis Workflow

The purified **1,1-Dibromoacetone** is then subjected to various spectroscopic techniques for structural confirmation.



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Spectroscopic Analysis Workflow

NMR Spectroscopy

- Sample Preparation: A small amount of purified 1,1-Dibromoacetone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4]
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

IR Spectroscopy

- Sample Preparation: As **1,1-Dibromoacetone** is a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

- Sample Preparation: The sample is diluted in a suitable solvent and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Data Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and detects the fragments based on their mass-to-charge ratio.[6]

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